molecular formula C15H13BrCl3N3O2S B11977566 5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303061-99-6

5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B11977566
CAS No.: 303061-99-6
M. Wt: 485.6 g/mol
InChI Key: XEQPAVFAWVHMRS-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a furan ring, bromine, and trichloromethyl groups, along with a thioureido moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 2,2,2-trichloroethyl isocyanate to form an intermediate, which is then reacted with o-tolylthiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thioureido moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(2,2,2-trichloro-1-(3-(o-tolyl)thioureido)ethyl)furan-2-carboxamide is unique due to the presence of the o-tolyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

303061-99-6

Molecular Formula

C15H13BrCl3N3O2S

Molecular Weight

485.6 g/mol

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13BrCl3N3O2S/c1-8-4-2-3-5-9(8)20-14(25)22-13(15(17,18)19)21-12(23)10-6-7-11(16)24-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,25)

InChI Key

XEQPAVFAWVHMRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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